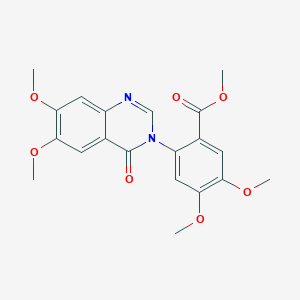

![molecular formula C25H26N2O5S B3445145 N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B3445145.png)

N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide

Übersicht

Beschreibung

“N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C17H18N2O3S . It belongs to the class of nitrogen-containing heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula, C17H18N2O3S. It contains an isoquinoline group, which is a type of nitrogen-containing heterocycle .Wissenschaftliche Forschungsanwendungen

Green Chemistry Applications

The compound has been used in the development of eco-friendly reactions . An efficient and stereoselective synthesis of novel 3,4-dihydro-2 (1 H )-quinazolines has been developed through cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals using PEG-400 as an inexpensive, easy to handle, non-toxic and recyclable reaction medium .

Antiproliferative Activity

The sulfonamide group in the compound has been substituted for structurally similar amino sulfonic esters, and has shown well antiproliferative activity in vivo and in vitro according to the biological isostere principles .

Synthesis of Quinoline Sulfonamide Derivatives

A small series of novel quinoline sulfonamide derivatives was synthesized, and their structure of the target compounds were confirmed by 1H NMR and MS . The screening of the news target compounds’ in vitro cytotoxic activities against tumor cell lines by the MTT method was performed .

Biological and Therapeutic Properties

Quinazoline-based heterocycles and their hydrated congeners have been reported to possess diverse biological and therapeutic properties such as inhibition of the epidermal growth factor (EGF) receptors of tyrosine kinase, analgesic, anticancer, anti-inflammatory, antidiuretic, anticonvulsant and anti-Alzheimer activities .

Antioxidant and Antimicrobial Evaluation

Biological evaluation of the synthesized 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives, including antioxidant activity on DPPH free radical and antimicrobial activity on a wide range of Gram-negative, Gram-positive bacterial, and fungal species, was done .

Drug Discovery and Optimization

Quinazoline and quinazolinone derivatives and nitrogen-containing heterocycles have received significant attention due to their widely and distinct biopharmaceutical activities . Quinazolines and quinazolinones are considered as noteworthy chemical for the synthesis of diverse physiological significance and pharmacological utilized molecules .

Wirkmechanismus

Target of Action

The primary target of this compound is tubulin , a protein that forms the cytoskeleton of cells . Tubulin is involved in various cellular functions such as intracellular signal transduction, material and organelle transport, chromosome movement, and cell division .

Mode of Action

The compound acts as an inhibitor of tubulin polymerization . It binds to the tubulin protein, preventing it from forming microtubules, which are necessary for cell division and other cellular functions . This inhibitory effect on tubulin polymerization disrupts the normal functioning of cells, particularly those that are rapidly dividing, such as cancer cells .

Biochemical Pathways

The compound’s action on tubulin affects the microtubule dynamics within the cell . Microtubules are involved in the separation of chromosomes during cell division. By inhibiting tubulin polymerization, the compound disrupts this process, leading to cell cycle arrest and ultimately cell death . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .

Result of Action

The compound’s inhibition of tubulin polymerization results in the disruption of microtubule dynamics, leading to cell cycle arrest and ultimately cell death . This is particularly effective against rapidly dividing cells, such as cancer cells .

Eigenschaften

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O5S/c1-31-21-11-13-22(14-12-21)33(29,30)27(23-9-5-6-10-24(23)32-2)18-25(28)26-16-15-19-7-3-4-8-20(19)17-26/h3-14H,15-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXHCIFIPIIEFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 1-piperidinecarbodithioate](/img/structure/B3445066.png)

![2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 4-morpholinecarbodithioate](/img/structure/B3445074.png)

![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B3445081.png)

![N-allyl-N'-(4-methoxyphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3445095.png)

![N-allyl-2-phenoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3445103.png)

![1-{N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}-4-piperidinecarboxamide](/img/structure/B3445113.png)

![1-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B3445114.png)

![1-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B3445121.png)

![N~1~-1,3-benzodioxol-5-yl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3445130.png)

![1-[(2-methoxyphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B3445149.png)

![N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B3445152.png)

![ethyl 1-{N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B3445156.png)